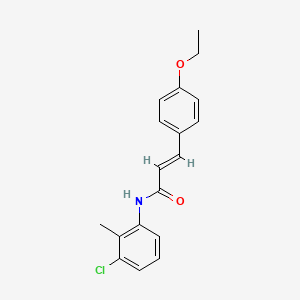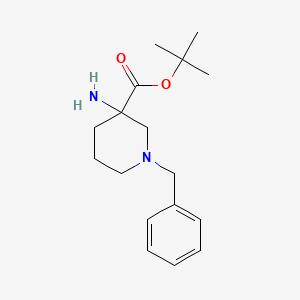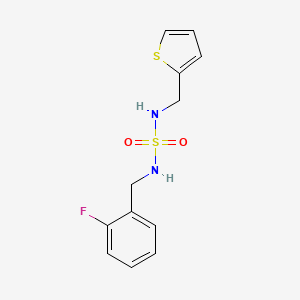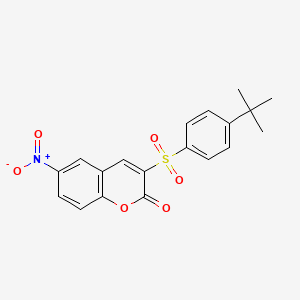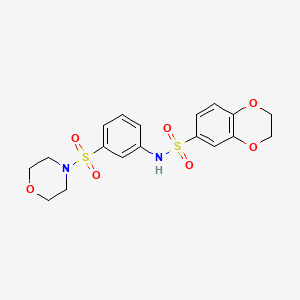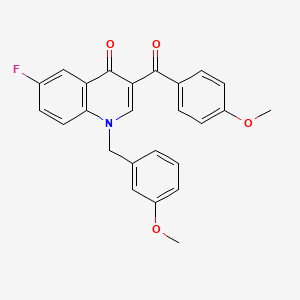
6-fluoro-3-(4-methoxybenzoyl)-1-(3-methoxybenzyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-fluoro-3-(4-methoxybenzoyl)-1-(3-methoxybenzyl)quinolin-4(1H)-one” is a quinoline derivative. Quinolines are aromatic compounds that consist of a benzene ring fused to a pyridine ring. They are widely used in medicinal chemistry due to their biological activity .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that this compound can undergo would depend on the conditions and reagents used.Aplicaciones Científicas De Investigación
1. Anticancer Activity
- Some isatin derivatives, including those structurally similar to the compound , have shown significant cytotoxic activities against various cancer cell lines (Reddy et al., 2013).
- Another study synthesized and evaluated a series of triazolo[4,3-a]quinoline derivatives, revealing their potential as anticancer agents (Reddy et al., 2015).
- A Quantitative Structure Cytotoxicity Relationship (QSCR) analysis was conducted on 6-Fluoro-3-(4H-1,2,4-triazol-3-yl)quinolin-4(1H)-ones, indicating their effectiveness as antitumor agents (Joon et al., 2021).
2. Anti-Inflammatory Activity
- Fluorine-substituted benzo[h]quinazolin-2-amine derivatives, which are structurally analogous, have shown potential anti-inflammatory effects (Sun et al., 2019).
3. Antibacterial Activity
- Novel quinolone fused with hybrid heterocycles, including 6-fluoroquinolines, were designed and showed significant antibacterial activity (Desai et al., 2021).
- Synthesis of novel fluoroquinolone compounds also revealed their potential for antibacterial activity (Li et al., 2004).
4. Antifungal Activity
- Research on s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives indicated their promising antifungal properties (Xu et al., 2007).
5. Antiviral Activity
- 4-Anilino-6-aminoquinazoline derivatives were synthesized and showed high anti-MERS-CoV activities, highlighting their potential as antiviral agents (Lee et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
6-fluoro-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO4/c1-30-19-9-6-17(7-10-19)24(28)22-15-27(14-16-4-3-5-20(12-16)31-2)23-11-8-18(26)13-21(23)25(22)29/h3-13,15H,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKDFIHKJHIJHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(3,4-Difluorophenyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2355975.png)
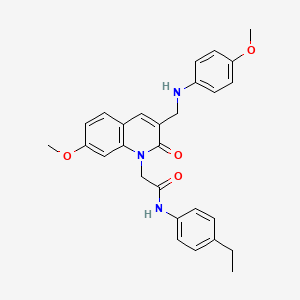
![Methyl 5-methoxy-3-[(4-methylphenyl)methoxy]thiophene-2-carboxylate](/img/structure/B2355977.png)
![3-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2355978.png)
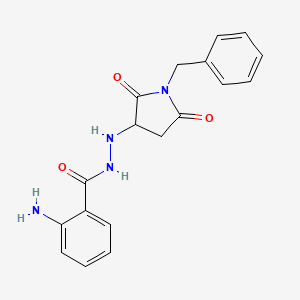
![3-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B2355983.png)

